N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a butyl substituent at the 3-position of the thiazole ring, a 3-(pyrrolidin-1-ylsulfonyl)phenyl group at the 4-position, and an aniline moiety forming a Schiff base-like structure.
Properties
Molecular Formula |
C23H27N3O2S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-butyl-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O2S2/c1-2-3-16-26-22(18-29-23(26)24-20-11-5-4-6-12-20)19-10-9-13-21(17-19)30(27,28)25-14-7-8-15-25/h4-6,9-13,17-18H,2-3,7-8,14-16H2,1H3 |
InChI Key |
HBDXWJVMCWVIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine sulfonyl group and the aniline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Biological Activity
N-[(2Z)-3-butyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms, potential applications, and relevant research findings.
Structural Overview
The compound features several key structural elements:
- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Sulfonamide group : Known for its role in various biological activities, including antibacterial and anticancer properties.
- Aniline moiety : Contributes to the compound's ability to interact with biological targets.
The molecular formula of this compound is , indicating a diverse array of functional groups that may influence its biological activity.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity . It has been identified as a potential inhibitor of specific tyrosine kinases , which are crucial in various signaling pathways related to cancer progression. Inhibition of these kinases can lead to the suppression of tumor growth and proliferation, making this compound a candidate for cancer therapy.
The mechanism through which this compound exerts its anticancer effects is likely linked to its structural features:
- The thiazole ring enhances selectivity towards particular kinases while minimizing off-target effects.
- The sulfonamide group may facilitate interactions with enzyme active sites, thus inhibiting their activity effectively.
Case Studies and Experimental Data
Research has demonstrated the effectiveness of thiazole derivatives in various biological assays. For instance, compounds similar to this compound have shown promising results in:
- In vitro studies : Demonstrating cytotoxicity against cancer cell lines such as A431 and Jurkat cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been evaluated in various studies. These studies indicate that the compound possesses favorable drug-like characteristics, which are essential for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic yields, and inferred physicochemical/biological properties.
Structural Analogues and Substituent Variations
Compound 1 : N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide (17)
- Key Differences : Replaces the thiazole-aniline core with a nitrofuran carboxamide.
- Implications: The nitrofuran group may confer antimicrobial activity, while the pyrrolidine sulfonyl moiety aligns with the target compound’s design for solubility.
Compound 2 : (2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine
- Key Differences :
- Azepane (7-membered ring) sulfonyl vs. pyrrolidine (5-membered).
- 2-Methoxyethyl substituent vs. butyl.
- The methoxyethyl group enhances hydrophilicity compared to butyl, affecting membrane permeability .
Compound 3 : N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Key Differences : Morpholine-containing ethyl chain at the 3-position.
- This substitution may alter metabolic stability compared to the butyl group .
Compound 4 : N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
- Key Differences : 4-Methylpiperidine sulfonyl vs. pyrrolidine sulfonyl; propyl vs. butyl.
- Shorter propyl chain reduces steric hindrance compared to butyl .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
